
Retinol, palmitate, 9-cis,13-cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retinol, palmitate, 9-cis,13-cis-: is an isomer of vitamin A, specifically a palmitate ester. This compound is a derivative of retinol (vitamin A alcohol) and is characterized by its unique 9-cis and 13-cis configurations. It is used in various biological and medical applications due to its bioactivity and role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of retinol, palmitate, 9-cis,13-cis- typically involves the esterification of retinol with palmitic acid. The process can be carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of retinol, palmitate, 9-cis,13-cis- involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Retinol, palmitate, 9-cis,13-cis- undergoes various chemical reactions, including:
Oxidation: Conversion to retinoic acid derivatives.
Reduction: Formation of reduced retinoids.
Isomerization: Interconversion between different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Isomerization: Catalysts like dihydroflavins or phosphatidylethanolamines facilitate isomerization.
Major Products:
Oxidation: Retinoic acid and its derivatives.
Reduction: Reduced forms of retinoids.
Isomerization: Various cis and trans isomers of retinol and retinoic acid.
Aplicaciones Científicas De Investigación
Retinol, palmitate, 9-cis,13-cis- has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical methods for retinoid quantification.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products for its anti-aging properties.
Mecanismo De Acción
Retinol, palmitate, 9-cis,13-cis- exerts its effects by binding to retinoid X receptors (RXRs) and retinoic acid receptors (RARs). These receptors are ligand-activated transcription factors that regulate gene expression. Upon binding, the compound induces conformational changes in the receptors, leading to the activation or repression of target genes involved in cellular processes such as differentiation, proliferation, and apoptosis.
Comparación Con Compuestos Similares
All-trans-retinol: Another isomer of vitamin A with different biological activity.
Retinoic acid: An oxidized form of retinol with potent biological effects.
Retinyl acetate: Another ester of retinol used in similar applications.
Uniqueness: Retinol, palmitate, 9-cis,13-cis- is unique due to its specific cis configurations, which confer distinct biological properties. Its ability to bind to RXRs and RARs with high affinity makes it a valuable compound in research and therapeutic applications.
Propiedades
Fórmula molecular |
C36H60O2 |
|---|---|
Peso molecular |
524.9 g/mol |
Nombre IUPAC |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28- |
Clave InChI |
VYGQUTWHTHXGQB-YFAKFODJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


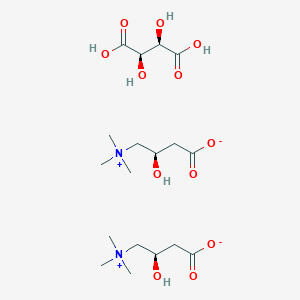
![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
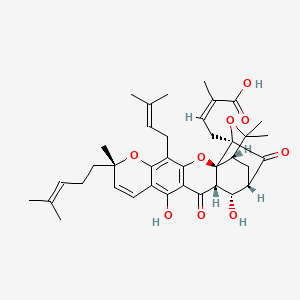
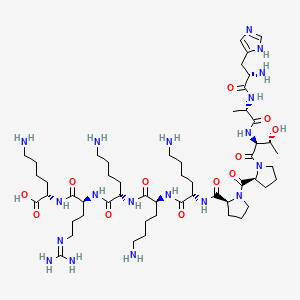
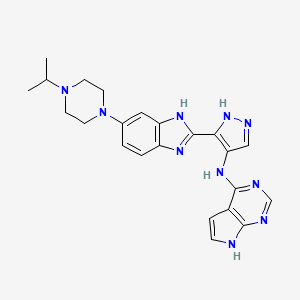
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
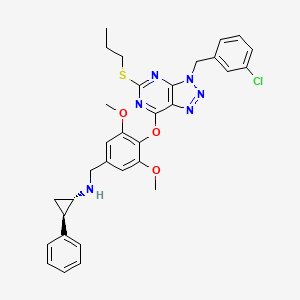



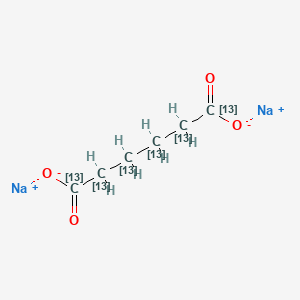
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
